molecular formula C16H20F3NO3 B13503345 Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

Cat. No.: B13503345
M. Wt: 331.33 g/mol
InChI Key: RXQZTSJFARUPRF-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl alcohol and trifluoromethylphenylpyrrolidine as starting materials, followed by a series of reactions involving protection and deprotection steps to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various research applications .

Properties

Molecular Formula

C16H20F3NO3

Molecular Weight

331.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20F3NO3/c1-14(2,3)23-13(21)20-8-7-15(22,10-20)11-5-4-6-12(9-11)16(17,18)19/h4-6,9,22H,7-8,10H2,1-3H3

InChI Key

RXQZTSJFARUPRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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